molecular formula C11H19NO B2693911 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one CAS No. 1864998-37-7

3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2693911
CAS No.: 1864998-37-7
M. Wt: 181.279
InChI Key: PLZMQTVAVKJLSB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2-azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Scientific Research Applications

3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one has been explored for its applications in several fields:

    Chemistry: As a versatile scaffold for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a building block for the synthesis of advanced chemical products.

Biochemical Analysis

Biochemical Properties

3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of the KRAS G12C protein . It interacts with the KRAS protein at a mutated cysteine residue (G12C), effectively inhibiting the protein’s function . The nature of these interactions is covalent, indicating a strong and irreversible bond between the compound and the protein .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer . By inhibiting the KRAS G12C protein, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the switch-II pocket of the KRAS G12C protein . This binding interaction is covalent, leading to the inhibition of the protein’s function .

Temporal Effects in Laboratory Settings

It has been reported that the compound exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have a relatively long half-life and could exert its effects over an extended period.

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent antitumor effect . Specifically, the compound was found to induce tumor regression in an NCI-H1373 xenograft mouse model after oral administration .

Metabolic Pathways

Given its inhibitory action on the KRAS G12C protein, it is likely that the compound interacts with pathways related to cellular proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A similar spirocyclic compound with potential as a covalent inhibitor of KRAS G12C.

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and have been explored for their biological activities.

Uniqueness

3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape that can enhance its binding affinity and selectivity for target proteins. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZMQTVAVKJLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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